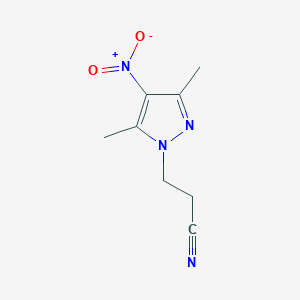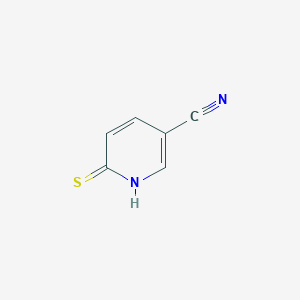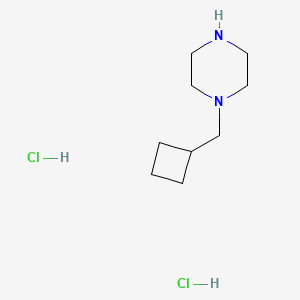
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile” is a chemical compound with the molecular formula C8H10N4O2 . It is a derivative of pyrazole, which is a class of compounds that are particularly useful in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied. One common method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which can then be converted to pyrazoles .Molecular Structure Analysis
The molecular structure of “3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile” consists of a pyrazole ring attached to a propanenitrile group . The pyrazole ring contains two nitrogen atoms and is substituted with two methyl groups and a nitro group .Physical And Chemical Properties Analysis
“3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile” has a molecular weight of 194.19 g/mol . It has a topological polar surface area of 87.4 Ų and a XLogP3-AA value of 0.5, indicating its lipophilicity .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s a specialty product used for identifying and quantifying proteins in complex biological systems, helping to understand diseases and discover new drugs .
Energetic Materials Development
Due to its nitro group and pyrazole ring, this compound exhibits potential as an energetic material. It could be used in the development of propellants and explosives, where stability and energy content are crucial .
Organic Synthesis
In organic chemistry, this compound can serve as a building block for synthesizing various organic molecules. Its nitrile group makes it a versatile precursor for reactions like nucleophilic addition or cycloaddition .
Medicinal Chemistry
The pyrazole ring is a common motif in medicinal chemistry. This compound could be used to create pharmaceuticals, especially those targeting diseases where modulation of protein function is needed .
Agricultural Chemistry
Compounds with nitro and pyrazole functionalities are often explored for their herbicidal properties. This compound could be investigated for its efficacy in controlling weeds in crop production .
Material Science
In material science, this compound’s robust thermal properties could be exploited in the design of heat-resistant polymers or coatings, enhancing the durability of materials under extreme conditions .
Analytical Chemistry
As an analytical reagent, this compound could be used in chemical assays to detect the presence or concentration of other substances, due to its specific reactivity and detectable properties .
Photovoltaic Research
The compound’s molecular structure might be conducive to electron transport, which is essential in photovoltaic cells. Research could explore its use in organic solar cells to improve efficiency and stability .
Future Directions
The future directions for the study of “3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the diverse biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals .
properties
IUPAC Name |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-6-8(12(13)14)7(2)11(10-6)5-3-4-9/h3,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUJWGBLSFNDPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)




![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)

![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)
![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)
![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)
![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)
